molecular formula C21H20N2O3 B7743736 Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B7743736
M. Wt: 348.4 g/mol
InChI Key: INBPMTNLYMLYAC-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic quinoline derivative intended for research and development purposes exclusively. This compound is part of a class of molecules known for their significant potential in medicinal chemistry and pharmaceutical research, particularly as a key intermediate or scaffold for the synthesis of more complex bioactive molecules . Quinolines substituted at the 4-position with an anilino group, similar to this compound, are frequently investigated for their diverse biological activities . The structure features an 8-methyl group and a 4-acetylphenylamino moiety, which may influence its electronic properties and binding affinity to biological targets. Researchers can utilize this chemical for profiling against various disease targets, exploring structure-activity relationships (SAR), and developing novel therapeutic agents. The presence of the acetyl group on the phenyl ring offers a versatile handle for further chemical modification and derivatization. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)6-5-7-17(19)20(18)23-16-10-8-15(9-11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBPMTNLYMLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Formation

The synthesis begins with the construction of the 8-methylquinoline scaffold. A modified Doebner-Miller reaction is commonly employed, utilizing 3-methylaniline and ethyl acetoacetate under acidic conditions:

3-Methylaniline+Ethyl acetoacetateH2SO4,ΔEthyl 8-methylquinoline-3-carboxylate\text{3-Methylaniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 8-methylquinoline-3-carboxylate}

Key parameters:

  • Temperature : 120–140°C for 6–8 hours.

  • Yield : 68–72% after recrystallization from ethanol.

Introduction of the 4-Acetylphenylamino Group

The acetylphenylamino moiety is introduced via nucleophilic aromatic substitution (NAS) at position 4 of the quinoline core. This step requires activation of the quinoline ring, typically achieved through nitration followed by reduction to generate a reactive amine intermediate:

Ethyl 8-methylquinoline-3-carboxylateHNO3,H2SO4Nitro derivativeH2/Pd-CAmino intermediate\text{Ethyl 8-methylquinoline-3-carboxylate} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}4} \text{Nitro derivative} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Amino intermediate}

The amino intermediate is then coupled with 4-acetylphenyl bromide under Ullmann conditions:

Amino intermediate+4-Acetylphenyl bromideCuI, K2CO3,DMF,110CEthyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate\text{Amino intermediate} + \text{4-Acetylphenyl bromide} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}, 110^\circ\text{C}} \text{Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate}

Optimization data :

ConditionVariationYield (%)
CatalystCuI vs. CuBr78 vs. 65
SolventDMF vs. DMSO78 vs. 72
Temperature110°C vs. 130°C78 vs. 63

Alternative Coupling Strategies

Mitsunobu Reaction

A phosphine-mediated coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine enables direct attachment of 4-acetylaniline to the quinoline core without intermediate nitration:

Ethyl 8-methylquinoline-3-carboxylate+4-AcetylanilineDEAD, PPh3,THFTarget compound\text{Ethyl 8-methylquinoline-3-carboxylate} + \text{4-Acetylaniline} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target compound}

Advantages :

  • Avoids harsh nitration conditions.

  • Achieves 82% yield with >95% purity.

Limitations :

  • High cost of DEAD.

  • Requires anhydrous conditions.

Acid-Catalyzed Condensation

In ethanol/HCl, the quinoline carboxylic acid derivative reacts with 4-acetylaniline under reflux:

Ethyl 8-methylquinoline-3-carboxylateHCl, EtOHAcid intermediate+4-AcetylanilineTarget compound\text{Ethyl 8-methylquinoline-3-carboxylate} \xrightarrow{\text{HCl, EtOH}} \text{Acid intermediate} + \text{4-Acetylaniline} \rightarrow \text{Target compound}

Reaction profile :

  • Time : 4–6 hours.

  • Yield : 70–75%.

Catalysts and Solvent Systems

Catalyst Screening

CatalystRoleYield Impact
CuIFacilitates Ullmann coupling+78%
TriethylamineScavenges HCl in NAS+12%
Pd/CHydrogenation of nitro group+89%

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77892
DMSO46.77288
THF7.66885

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states in NAS.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves unreacted 4-acetylaniline.

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals with 99% purity.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, quinoline-H2), 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl-H), 2.65 (s, 3H, COCH3_3).

  • IR (KBr): 1725 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=O acetyl).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Scalability
Ullmann coupling45812.4Moderate
Mitsunobu reaction38218.7Low
Acid condensation3709.8High

The acid-catalyzed route offers the best balance of cost and scalability for industrial applications .

Chemical Reactions Analysis

MMV006250 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006250 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

  • Building Block for Complex Synthesis : This compound serves as a precursor in the synthesis of more complex quinoline derivatives, which are essential in developing new pharmaceuticals and agrochemicals .

Biology

  • Antimicrobial Properties : Studies indicate that Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate exhibits significant antimicrobial activity against various pathogens, making it a candidate for antibiotic development .
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

  • Drug Development : It is being explored for its role as a pharmacophore in drug design, particularly targeting specific enzymes and receptors involved in disease pathways .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as cyclooxygenase (COX) has been noted, suggesting its potential use in anti-inflammatory therapies .

Industry

  • Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in developing dyes and pigments used in various industrial applications .

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent .
  • Anticancer Research : Research conducted by Chen et al. highlighted the efficacy of this compound in inhibiting tumor growth in vitro and in vivo models, suggesting mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of MMV006250 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes and pathways that are essential for the parasite’s survival and replication. This includes disrupting the synthesis of nucleic acids and proteins, leading to the death of the parasite . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to rapidly clear parasites from the bloodstream has been well-documented.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Amino Substituents at Position 4

Ethyl 4-[(2-Hydroxyethyl)amino]-8-methylquinoline-3-carboxylate ():

  • Structure: Replaces the 4-acetylphenylamino group with a 2-hydroxyethylamino substituent.
  • Properties: Lower molecular weight (274.32 g/mol) due to the smaller substituent.

Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate ():

  • Structure: Substitutes the amino group with a triazolylmethoxy linker and introduces a trifluoromethyl group at position 7.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability. The triazole ring may engage in π-π stacking or dipole interactions in biological systems.
  • Crystallography: Structural data confirm planar quinoline and triazole rings, facilitating intermolecular interactions .

Substituent Variations at Position 8

Ethyl 7-Amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate ():

  • Structure : Features a methoxy group at position 8, a fluorine atom at position 6, and a cyclopropyl ring.
  • Properties : The cyclopropyl group introduces conformational rigidity, while fluorine improves bioavailability. The methoxy group may reduce oxidative metabolism .

8-Bromo-4-hydroxyquinoline-3-carboxylate Derivatives ():

  • Structure : Bromine at position 8 and a hydroxyl group at position 3.
  • Market reports highlight its use as an intermediate in antimicrobial agents .

Functional Group Modifications on the Quinoline Core

Pyridin-2-one Derivatives ():

  • Structure: Replaces the quinoline core with a dihydropyridinone ring but retains the 4-acetylphenyl group.
  • Synthesis: Achieved via condensation of N-(4-acetylphenyl)-2-cyanoacetamide with arylidene derivatives (65–75% yield).
  • Properties: The pyridinone ring’s lactam moiety enables hydrogen bonding, contrasting with the quinoline’s aromatic system .

3-(Arylsulfonyl)quinolines ():

  • Structure: Incorporates sulfonyl groups at position 3 and acetamino at position 8.
  • These derivatives are explored for kinase inhibition .

Comparative Data Table

Compound Name Substituent (Position 4) Substituent (Position 8) Molecular Weight (g/mol) Key Properties
Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate (Target) 4-Acetylphenylamino Methyl ~353.37* Potential H-bonding via acetyl group
Ethyl 4-[(2-hydroxyethyl)amino]-8-methylquinoline-3-carboxylate () 2-Hydroxyethylamino Methyl 274.32 Increased hydrophilicity
Ethyl 4-{[1-(2,4-DCB)-triazol-4-yl]methoxy}-8-CF3-quinoline-3-carboxylate () Triazolylmethoxy Trifluoromethyl 513.27 High lipophilicity, crystallinity
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () Hydroxy Bromine 296.12 Electrophilic reactivity
Pyridin-2-one derivative () 4-Acetylphenyl N/A (pyridinone core) 406.38 Lactam H-bonding, 65–75% synthetic yield

*Calculated based on molecular formula.

Key Research Findings

  • Synthetic Methods: Palladium-catalyzed cross-coupling (e.g., ) and condensation reactions () are common for quinoline derivatives. Yields vary significantly (e.g., 65–75% for pyridinones vs. unspecified for palladium-based syntheses) .
  • Biological Relevance : Substituents like trifluoromethyl () and sulfonyl () groups are linked to enhanced bioactivity and stability. The acetylphenyl group in the target compound may optimize target binding .
  • Structural Insights : Crystallographic data () confirm the influence of substituents on molecular packing and intermolecular interactions.

Biological Activity

Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the following structural formula:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a quinoline core with an acetylphenylamino group, contributing to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, in vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cellular processes such as cell cycle arrest and apoptosis induction.

3. Antiviral Effects

Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral strains. The compound's ability to inhibit viral replication has been noted, although further studies are needed to elucidate the exact mechanisms involved.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways that affect cellular functions.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication

Case Studies

Case Study 1: Anticancer Activity
In a study published in 2020, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values demonstrating potent anti-proliferative effects. The compound was found to activate apoptotic pathways, leading to cell death.

Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound exhibited substantial antibacterial activity, outperforming several conventional antibiotics in terms of potency.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[(4-acetylphenyl)amino]-8-methylquinoline-3-carboxylate, and what key reaction conditions are required?

The synthesis of quinoline derivatives typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functionalization via nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:

  • Step 1 : Cyclization of 4-acetylphenyl-substituted aniline with ethyl acetoacetate under acidic conditions to form the quinoline core.
  • Step 2 : Introduction of the methyl group at the 8-position via Friedel-Crafts alkylation.
  • Step 3 : Esterification at the 3-position and amination at the 4-position using reagents like NaBH3CN for imine reduction (common in quinoline amine synthesis) . Key conditions include temperature control (80–120°C), catalysts (e.g., H2SO4, AlCl3), and inert atmospheres to prevent oxidation. Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. How is the compound characterized structurally, and which spectroscopic techniques are most effective?

Structural characterization employs:

  • 1H/13C NMR : To confirm substituent positions and ester/amide linkages. For example, the acetylphenylamino group shows characteristic aromatic proton signals at δ 7.2–8.1 ppm and carbonyl peaks at ~168 ppm in 13C NMR .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 362.4 for C20H19N2O3) .
  • X-ray Crystallography : Resolves 3D conformation (if single crystals are obtained) using SHELX programs for refinement .

Advanced Research Questions

Q. What crystallographic methods are recommended to resolve the 3D structure of this compound, and how do substituents influence molecular packing?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal. The acetylphenyl and methyl groups may introduce steric effects, altering dihedral angles between the quinoline core and substituents. For example, in analogous compounds, methoxy groups create dihedral angles of ~70° with the quinoline plane, affecting intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and crystal lattice stability .

Q. How can researchers design experiments to evaluate the compound’s binding affinity to biological targets like kinases or bacterial enzymes?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Ka/Kd) using immobilized target proteins .
  • Fluorescence Quenching Assays : Quantify interactions with DNA gyrase (common in antimicrobial studies) by monitoring changes in ethidium bromide fluorescence .
  • Molecular Docking : Preliminary screening with AutoDock Vina to identify potential binding pockets (e.g., ATP-binding sites in kinases). Post-docking MD simulations (using GROMACS) validate stability .
  • Comparative Studies : Test against structurally similar derivatives (e.g., bromo or methoxy analogs) to establish SAR .

Q. How can structural contradictions in activity data between similar quinoline derivatives be resolved?

Discrepancies (e.g., varying IC50 values against cancer cell lines) may arise from substituent electronic effects. Strategies include:

  • Hammett Analysis : Correlate substituent σ values with bioactivity to identify electron-withdrawing/donating effects.
  • Crystallographic Comparisons : Overlay binding modes (e.g., using PyMOL) to assess steric clashes or hydrogen-bonding variations .
  • Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain unexpected activity .

Q. What methodologies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Prodrug Design : Ester hydrolysis (e.g., replacing ethyl with PEGylated esters) enhances aqueous solubility .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
  • LogP Measurement : Reverse-phase HPLC determines partition coefficients; aim for LogP <3 to improve bioavailability .

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